molecular formula C19H20N4O2S B2611854 N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896326-37-7

N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2611854
CAS No.: 896326-37-7
M. Wt: 368.46
InChI Key: NLSIYYSBMBFMMJ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic chemical compound featuring a 1,3,5-triazine core, a scaffold renowned for its diverse biological activities. The 1,3,5-triazine moiety, also known as s-triazine, is extensively documented in scientific literature for its potential in medicinal chemistry research, including applications as enzyme inhibitors . Compounds containing this structural motif are investigated for their ability to interact with key enzymes. Related sulfonamide-substituted 1,3,5-triazine derivatives have demonstrated significant inhibitory potency against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are primary targets in research related to neurodegenerative conditions . The integration of the 4-oxo-4H-pyrido[1,2-a]triazine system further diversifies the potential research applications of this molecule. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-3-6-14-8-10-15(11-9-14)20-17(24)13-26-18-21-16-7-4-5-12-23(16)19(25)22-18/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSIYYSBMBFMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the sulfanylacetamide group: This step may involve nucleophilic substitution reactions where a sulfanylacetamide precursor reacts with the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate.

    Introduction of the butylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl-Acetamide Backbones

(a) VUAA-1 and OLC-12
  • VUAA-1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide .
  • OLC-12 : 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide .

Comparison :

  • Aryl Substituents : The target compound’s 4-butylphenyl group is bulkier and more lipophilic than VUAA-1’s 4-ethylphenyl or OLC-12’s 4-isopropylphenyl. This may enhance membrane permeability but reduce solubility.
  • Heterocyclic Core: VUAA-1 and OLC-12 utilize triazole-pyridine systems, whereas the target compound employs a pyrido-triazinone scaffold.
(b) B12 and B13 (Sulfonamide Derivatives)
  • B12 : S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide.
  • B13 : S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide .

Comparison :

  • Functional Groups : B12/B13 incorporate sulfonamide and hydroxyl groups, enhancing hydrophilicity compared to the target compound’s butylphenyl group. This may favor solubility but limit blood-brain barrier penetration.
  • Heterocyclic Moieties: The tetrahydropyrimidin-2-yl group in B12/B13 differs from the pyrido-triazinone in the target compound, suggesting divergent biological targets (e.g., antimicrobial vs. kinase inhibition) .

Compounds with Varied Heterocyclic Systems

(a) Example 53 (Chromen-4-one Derivative)
  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .

Comparison :

  • Heterocycle : The 4-oxo-4H-chromen core introduces conjugated aromaticity and fluorinated substituents, which may enhance UV absorption and metabolic stability.
  • protease inhibition) .
(b) N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure : Includes a benzyloxy group and allyl-substituted triazole .

Comparison :

  • Reactivity : The allyl group in this compound offers a site for covalent modification, unlike the stable butyl chain in the target molecule .

Substituent Effects on Physicochemical Properties

(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Features electron-withdrawing nitro and chloro groups .

Comparison :

  • Electronic Effects : The nitro and chloro groups reduce electron density on the phenyl ring, contrasting with the electron-donating butyl group in the target compound. This may influence reactivity in nucleophilic substitution or hydrogen bonding.
  • Solubility : The methylsulfonyl group enhances polarity, increasing aqueous solubility compared to the butylphenyl group .

Research Findings and Implications

  • Aryl Group Impact : Longer alkyl chains (e.g., butyl) increase lipophilicity, favoring membrane penetration but reducing solubility. Smaller groups (ethyl, isopropyl) balance these properties .
  • Functional Group Trade-offs : Sulfonamides and hydroxyl groups improve solubility but may limit bioavailability, whereas lipophilic groups enhance tissue distribution .

Biological Activity

N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the acetamide class. Its unique structure combines a butylphenyl group with a pyrido[1,2-a][1,3,5]triazin-2-yl moiety and a sulfanyl linkage. This configuration suggests potential biological activities that merit investigation in medicinal chemistry and related fields.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 4 butylphenyl 2 4 oxo 4H pyrido 1 2 a 1 3 5 triazin 2 yl}sulfanyl)acetamide}

IUPAC Name

N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Molecular Formula

C₁₉H₂₀N₄O₂S

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions may modulate enzymatic activities and influence cellular signaling pathways. Research indicates that compounds with similar structural features often exhibit diverse biological effects including:

  • Antioxidant Activity : The compound may demonstrate the ability to scavenge free radicals.
  • Anticancer Potential : Preliminary studies suggest it could inhibit cancer cell proliferation.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on cholinesterases and other metabolic enzymes.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

  • Inhibitory Concentration (IC50) values for related compounds have been reported in the range of 10–20 μM against AChE and BChE .

Antioxidant Activity

Studies have demonstrated that derivatives of triazine compounds possess notable antioxidant properties. The antioxidant capacity is often evaluated through various assays measuring the ability to reduce oxidative stress in cellular models .

Comparative Analysis

Compound NameStructure TypeBiological Activity
N-(4-butylphenyl)-2-{...}AcetamidePotential anticancer and enzyme inhibition
Similar Triazine DerivativesTriazineAntioxidant and antimicrobial properties
1,3,4-Oxadiazole DerivativesOxadiazoleAntibacterial and analgesic effects

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrido Core : Cyclization reactions using appropriate precursors.
  • Attachment of the Sulfanyl Group : Nucleophilic substitution reactions.
  • Incorporation of the Butylphenyl Group : Friedel-Crafts alkylation or similar methods.

Reaction Conditions

Common reagents and conditions include:

  • Oxidizing Agents : Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents : Lithium aluminum hydride or sodium borohydride.

Q & A

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, and what intermediates are critical?

The synthesis involves three key stages:

  • Core formation : Constructing the pyrido[1,2-a][1,3,5]triazin-4-one ring via cyclization under reflux in DMF (110°C, 8–12 hours).
  • Sulfanyl introduction : Thiol coupling using activated disulfide intermediates in dichloromethane at 0–5°C to prevent oxidation .
  • Acetamide conjugation : Amide bond formation via EDC/HOBt-mediated coupling with N-(4-butylphenyl)amine. Critical intermediates include the 4-oxo-triazin-2-thiolate and the activated acetamide precursor. Purity at each stage should be verified via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound?

  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).
  • NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions; 2D NOESY resolves steric interactions in the pyrido-triazine core .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 453.12 g/mol).
  • X-ray crystallography : SHELXL refinement resolves conformational flexibility in the butyl chain .

Q. What preliminary biological screening approaches are suitable for this compound?

Begin with enzyme inhibition assays (e.g., kinase targets) at 10 µM concentration. Use cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) with 48-hour incubation. Parallel bacterial growth inhibition screens (MIC determination) against E. coli and S. aureus provide antimicrobial activity data .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfanyl group incorporation?

Key parameters:

ParameterOptimal ConditionEffect on Yield
Temperature0–5°C (ice bath)Prevents thiol oxidation
SolventAnhydrous DCMEnhances nucleophilicity
Equivalents1.2x thiol reagentMinimizes dimerization
pH8.5–9.0 (NEt₃ buffer)Activates thiolate
Monitor via TLC (silica gel, UV detection). Yields improve from ~40% to >75% with these adjustments .

Q. What strategies resolve contradictory bioactivity data across assay systems?

Discrepancies may arise from:

  • Cell permeability : Compare logP values (experimental vs. calculated) to assess membrane penetration.
  • Metabolic stability : Perform LC-MS metabolite profiling in liver microsomes (human/rat).
  • Target isoform specificity : Use molecular docking (AutoDock Vina) against protein databases to identify binding pocket variations . Standardize assays using isogenic cell lines and ATP-level normalization .

Q. How can crystallographic disorder in the butyl chain be addressed during structure refinement?

  • Collect data at 100 K to reduce thermal motion.
  • Apply TWINABS for twinning correction (if needed).
  • Model chain disorder using PART instructions in SHELXL, with occupancy refinement for split positions.
  • Validate with residual density maps (Fo–Fc < 0.5 eÅ⁻³) .

Q. What computational methods predict metabolic degradation pathways?

  • In silico tools : Use GLORY (for phase I metabolism) and GLORYx (phase II) to identify probable oxidation sites (e.g., pyrido-triazine ring).
  • MD simulations : GROMACS-based simulations (50 ns) in aqueous/lipid bilayers assess stability and hydrolysis-prone regions .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if variations stem from structural analogs or assay conditions?

  • Structural comparison : Overlay NMR spectra of analogs (e.g., 3-fluorophenyl vs. 4-methoxyphenyl derivatives) to confirm purity .
  • Assay replication : Repeat tests with standardized ROS scavengers (e.g., 1 mM NAC) to control oxidative stress artifacts.
  • Synergy studies : Combine with known inhibitors (e.g., staurosporine) to check pathway-specific effects .

Methodological Optimization

Q. What purification techniques improve scalability for gram-scale synthesis?

  • Flash chromatography : Use Biotage Isolera with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Optimize solvent pairs (ethanol/water for polar impurities; toluene for aromatic byproducts).
  • Yield comparison :
MethodPurity (%)Recovery (%)
Flash chromatography9885
Recrystallization9965

Structural Analog Design

Q. How do structural modifications influence target selectivity?

Comparative analysis of analogs:

Analog ModificationTarget Affinity (IC₅₀)Selectivity Ratio (Target A/B)
4-Fluorophenyl substitution0.8 µM12:1
Ethyl ester introduction2.1 µM3:1
Thiophene replacement1.5 µM8:1
Selectivity improves with electronegative substituents and rigid heterocycles .

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